molecular formula C11H22N8O4 B10760907 L-N(omega)-Nitroarginine-(4R)-amino-L-proline amide

L-N(omega)-Nitroarginine-(4R)-amino-L-proline amide

Cat. No.: B10760907
M. Wt: 330.34 g/mol
InChI Key: IUFRDGFKAVLPFZ-CSMHCCOUSA-N
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Description

L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide typically involves the reaction of an activated carboxylic acid with an amine. One common method is the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another approach involves the use of potassium acyltrifluoroborates (KATs) and amines, which are oxidized to amides with hydrogen peroxide .

Industrial Production Methods

Industrial production of amides often employs large-scale synthesis techniques that minimize the use of hazardous reagents and solvents. Electrosynthesis is a greener alternative that has gained popularity for the preparation of amides. This method uses electrochemical conditions to drive the reaction, reducing the need for traditional coupling agents and making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace functional groups attached to the nitrogen or carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride (SOCl2) for dehydration to form nitriles, and lithium aluminum hydride (LiAlH4) for reduction to amines . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with LiAlH4 yields the corresponding amine, while oxidation with hydrogen peroxide produces nitro derivatives .

Scientific Research Applications

L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, preventing the normal substrate from accessing the site. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

L-N(Omega)-Nitroarginine-(4r)-Amino-L-Proline Amide can be compared to other amides such as N-methylpropionamide and N,N-dimethylacetamide. While these compounds share the amide functional group, this compound is unique due to its specific structure and the presence of additional functional groups that confer distinct chemical properties .

List of Similar Compounds

  • N-methylpropionamide
  • N,N-dimethylacetamide
  • N,N-dimethylformamide

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H22N8O4

Molecular Weight

330.34 g/mol

IUPAC Name

(2S,4R)-4-[[(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]amino]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H22N8O4/c12-7(2-1-3-15-11(14)18-19(22)23)10(21)17-6-4-8(9(13)20)16-5-6/h6-8,16H,1-5,12H2,(H2,13,20)(H,17,21)(H3,14,15,18)/t6-,7+,8+/m1/s1

InChI Key

IUFRDGFKAVLPFZ-CSMHCCOUSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)N)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N

Canonical SMILES

C1C(CNC1C(=O)N)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N

Origin of Product

United States

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